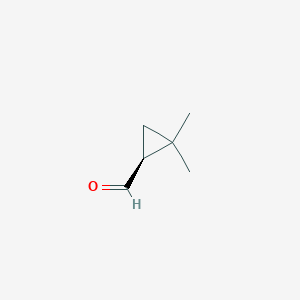
N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride, also known as DMDD, is a chemical compound that has been studied for its potential therapeutic applications. DMDD is a derivative of the naturally occurring amino acid, L-proline, and is used in the synthesis of various pharmaceuticals. It is a white powder that is soluble in water and has a melting point of 220-222 °C. DMDD has been studied for its potential use in the treatment of a variety of medical conditions, including depression, anxiety, and pain.
Applications De Recherche Scientifique
Schiff Base Compounds and Crystal Structure Analysis
Research on Schiff base compounds derived from dimethoxybenzaldehyde, including the characterization of Schiff bases like N,N′-bis(3,4-dimethoxy-benzylidene)-2,2-dimethylpropane-1,3-diamine hydrate, highlights their structural significance. Such compounds are synthesized and characterized through elemental analysis, FT-IR, and 1H NMR spectroscopy, with their crystal structures determined by single crystal X-ray diffraction. These studies provide foundational knowledge on the molecular configurations and potential applications of related compounds in material science and organic chemistry (Khalaji et al., 2013).
Synthetic Technology and Organic Intermediates
The synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis widely used in medicine, pesticide, and chemical fields, indicates the utility of similar compounds in synthesizing valuable intermediates. This particular process demonstrates the relevance of such compounds in facilitating efficient, low-cost, and environmentally friendly production processes in the chemical industry (Wang Ling-ya, 2015).
Therapeutic Potential and Alzheimer's Therapy
Tetrahydrosalens and their glycosylated forms have been evaluated for their potential use as Alzheimer's disease therapeutics. These compounds exhibit significant affinity for metal ions, which is crucial in competing with the amyloid-beta peptide for metal ions in the brain, a strategy that holds promise for chelation therapy in Alzheimer's disease. Such research underscores the potential therapeutic applications of related compounds in neurodegenerative diseases (Storr et al., 2009).
Antifungal, Antibiotic, and Antiviral Activity
The preparation of hexahydropyrimidines, through reactions involving various aldehydes with specific diamines, indicates the exploration of these compounds for potential antifungal, antibiotic, and antiviral activities. This line of research points to the biomedical applications of such compounds, highlighting their potential in developing new therapeutic agents (Billman & Dorman, 1962).
N-Protecting Groups in Organic Synthesis
The use of the 3,4-dimethoxybenzyl group as an N-protecting group in the synthesis of thiazetidine derivatives demonstrates its utility in organic synthesis, particularly in enhancing the efficiency and selectivity of synthetic pathways. Such applications are crucial for the development of complex organic molecules with potential pharmaceutical applications (Grunder-Klotz & Ehrhardt, 1991).
Propriétés
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-16(2)10-6-9-15-11-12-7-5-8-13(17-3)14(12)18-4/h5,7-8,15H,6,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTCZTNZSSFDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=C(C(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

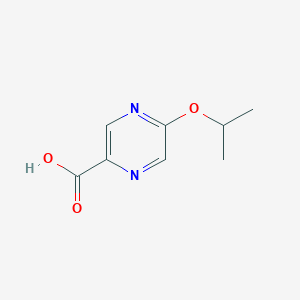
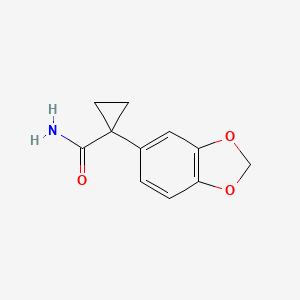
![Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate](/img/structure/B2735521.png)
![ethyl 2-(5-phenyloxazole-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2735522.png)
![(4E)-5-(3,4-Dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2735523.png)
![(4-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2735524.png)
![N-[3-[2-(4-chlorophenyl)sulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2735525.png)
![N-(4-acetylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2735526.png)
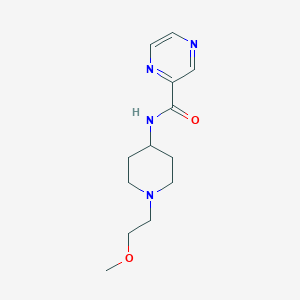
![4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane](/img/structure/B2735530.png)

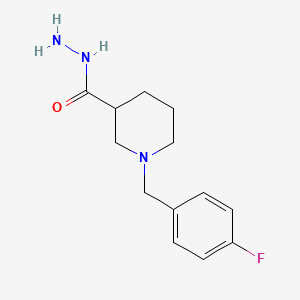
![2-[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanylacetic acid](/img/structure/B2735539.png)
